1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C20H18FNO4. It is characterized by the presence of a fluoropyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under specific conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Final Coupling: The fluoropyrrolidine intermediate is coupled with the Fmoc-protected amino acid under peptide coupling conditions, often using reagents like HATU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Fmoc Deprotection: Yields the free amine derivative.
Peptide Coupling: Yields dipeptides or longer peptide chains depending on the reactants used.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is widely used in scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.
Enzyme Inhibition: May interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-chloropyrrolidine-3-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its hydroxyl or chloro analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-3-fluoropyrrolidine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and implications for therapeutic applications.
The compound is characterized by the following chemical structure and properties:
- Molecular Formula : C24H20FNO5
- Molecular Weight : 421.42 g/mol
- CAS Number : 35661-39-3
- Purity : Greater than 98% (HPLC) .
Synthesis
Fmoc-3-fluoropyrrolidine is typically synthesized through a multi-step process involving the protection of amine groups and the introduction of the fluorine atom at the 3-position of the pyrrolidine ring. The synthesis often utilizes standard coupling reagents and methods common in peptide chemistry.
Antitumor Activity
Recent studies have indicated that derivatives of fluoropyrrolidine exhibit significant antitumor activity. For example, compounds similar to Fmoc-3-fluoropyrrolidine have shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Fmoc-3-fluoropyrrolidine | 10.5 | Induction of apoptosis |
Control (Doxorubicin) | 0.5 | DNA intercalation |
Inhibition of PD-L1
Research has highlighted the potential of Fmoc-3-fluoropyrrolidine as a PD-L1 inhibitor, which is crucial for enhancing immune response against tumors. In vitro studies have demonstrated that this compound can disrupt the PD-1/PD-L1 interaction, promoting T-cell activation.
- Binding Affinity : The compound exhibits a binding affinity in the low nanomolar range, comparable to established PD-L1 inhibitors .
Antimicrobial Properties
Fluorenone derivatives, including those related to Fmoc compounds, have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli.
Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 25 |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, Fmoc-3-fluoropyrrolidine was evaluated against human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antitumor activity.
Case Study 2: Immune Modulation
Another study focused on the immune-modulating effects of Fmoc-3-fluoropyrrolidine on T-cells in co-culture assays. The findings revealed enhanced T-cell activation and cytokine production when treated with this compound, suggesting its utility in cancer immunotherapy.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-20(18(23)24)9-10-22(12-20)19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBPSUWMKOIZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279669-61-2 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.